1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine
Description
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-10-4-1-5-11-21)22-12-14-23(15-13-22)27(25,26)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNIDUJMHDFWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine typically involves the following steps:
Formation of Naphthalene-2-sulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalene-2-sulfonyl chloride.
Reaction with Piperazine: Naphthalene-2-sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(Naphthalene-2-sulfonyl)piperazine.
Acylation with Piperidine-1-carbonyl Chloride: Finally, 1-(Naphthalene-2-sulfonyl)piperazine is acylated with piperidine-1-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their function.
Comparison with Similar Compounds
Key SAR Observations:
Sulfonyl vs.
Substituent Position : Methoxy groups at ortho positions (e.g., 2-methoxyphenyl in ) improve receptor binding specificity, likely due to steric and electronic effects .
Piperidine/Piperazine Hybrids : Piperidine moieties (e.g., in and ) introduce conformational rigidity, which may enhance selectivity for targets like dopamine D₂ receptors .
Selectivity and Resistance Profiles
- Receptor Subtype Specificity : In -(m-trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors, whereas spiperone shows >100-fold selectivity for 5-HT₁A, highlighting the role of aromatic substituents in subtype discrimination .
- Resistance Mutations: Bis(heteroaryl)piperazines (BHAPs) like U-90152 () face resistance from Pro-236-Leu mutations in HIV-1 RT, but strategic modifications (e.g., pyridine amino groups) could mitigate this .
Pharmacokinetic and Toxicity Considerations
- Oral Bioavailability : Piperazine-based CCR5 antagonists (e.g., Sch-350634 in ) demonstrate excellent oral bioavailability in preclinical models, attributed to balanced lipophilicity and metabolic stability .
- Toxicity: Most benzothiazolinone-piperazine hybrids () show minimal gastric ulceration, except compounds 5b/5c, suggesting that electron-deficient aromatic systems may reduce off-target effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A common approach includes:
- Step 1 : Sulfonylation of the piperazine ring using naphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group.
- Step 2 : Carbonylation at the 4-position via coupling with piperidine-1-carbonyl chloride, requiring anhydrous conditions and catalytic DMAP to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Purity is confirmed via LC-MS and ¹H/¹³C NMR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.8–8.5 ppm, piperazine methylene groups at δ 3.2–3.6 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and sulfonyl (δ ~125 ppm) functionalities .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) validate key functional groups .
- High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl substituents) influence receptor binding affinities?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the naphthalene-sulfonyl group with phenylsulfonyl or tosyl analogs and compare binding to targets (e.g., serotonin receptors) via radioligand displacement assays .
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites. The naphthalene group’s hydrophobicity may enhance π-π stacking, while the carbonyl group facilitates hydrogen bonding .
- Data Interpretation : Correlate IC₅₀ values with substituent electronic properties (Hammett constants) to quantify effects .
Q. How can contradictory data on metabolic stability be resolved in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare oxidative pathways (e.g., sulfoxide formation) across species .
- Enzyme Inhibition Assays : Test CYP450 isoform interactions (e.g., CYP3A4) to identify metabolic liabilities .
- Standardization : Use consistent incubation conditions (pH 7.4, 37°C, NADPH regeneration system) to minimize variability .
Q. What strategies optimize bioavailability given the compound’s low solubility?
- Methodological Answer :
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .
- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- LogP Reduction : Introduce polar groups (e.g., hydroxyl) on the piperidine ring, balancing lipophilicity (clogP target: 2–3) .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Screening : Use Pharmit to align the compound’s features (hydrogen bond acceptors, hydrophobic regions) with known off-target profiles (e.g., dopamine D2 receptors) .
- Machine Learning : Train QSAR models on ChEMBL data to predict binding to unrelated targets (e.g., kinases) .
- Validation : Confirm predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Ensure uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and receptor expression levels (e.g., CHO cells vs. HEK293) .
- Positive Controls : Include reference ligands (e.g., ketanserin for 5-HT2A) to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
